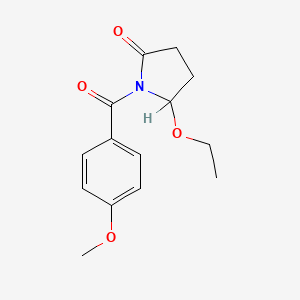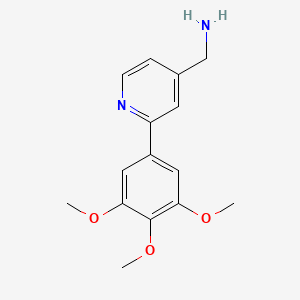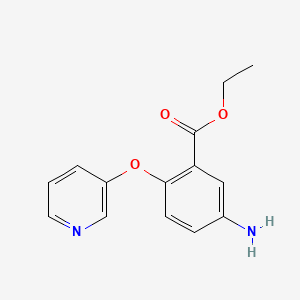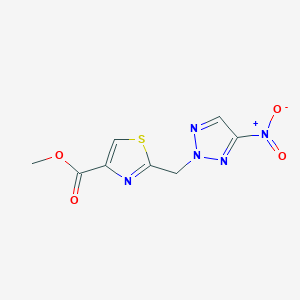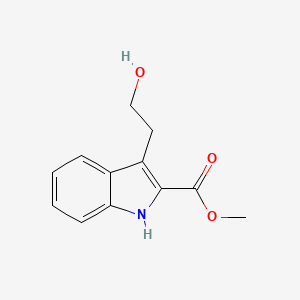![molecular formula C11H14ClN3OS B8307316 2-chloro-N-(oxan-4-yl)-6H,7H-thieno[3,2-d]pyrimidin-4-amine](/img/structure/B8307316.png)
2-chloro-N-(oxan-4-yl)-6H,7H-thieno[3,2-d]pyrimidin-4-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-chloro-N-(oxan-4-yl)-6H,7H-thieno[3,2-d]pyrimidin-4-amine is a heterocyclic compound that features a thienopyrimidine core structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-(oxan-4-yl)-6H,7H-thieno[3,2-d]pyrimidin-4-amine typically involves the following steps:
Starting Materials: The synthesis begins with 2,4-dichloro-6,7-dihydrothieno[3,2-d]pyrimidine and tetrahydropyran-4-amine.
Reaction Conditions: The reaction is carried out under reflux conditions in a suitable solvent such as xylene or tetrahydrofuran. The temperature is maintained at around 50°C for several hours.
Purification: The product is purified using standard techniques such as recrystallization or column chromatography
Industrial Production Methods
For large-scale production, the synthesis can be optimized to improve yield and reduce costs. This may involve the use of continuous flow reactors and automated purification systems to ensure consistent quality and scalability .
Chemical Reactions Analysis
Types of Reactions
2-chloro-N-(oxan-4-yl)-6H,7H-thieno[3,2-d]pyrimidin-4-amine undergoes several types of chemical reactions:
Substitution Reactions: The chlorine atom can be substituted with various nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form sulfoxides or sulfones and reduction to form thiols or thioethers.
Cyclization Reactions: The compound can participate in cyclization reactions to form more complex heterocyclic structures
Common Reagents and Conditions
Substitution: Nucleophiles such as amines, thiols, or alkoxides in the presence of a base.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride
Major Products
The major products formed from these reactions include substituted thienopyrimidines, sulfoxides, sulfones, thiols, and thioethers .
Scientific Research Applications
2-chloro-N-(oxan-4-yl)-6H,7H-thieno[3,2-d]pyrimidin-4-amine has several applications in scientific research:
Medicinal Chemistry: It serves as a scaffold for the development of kinase inhibitors and other therapeutic agents.
Biological Studies: The compound is used in studies related to enzyme inhibition and receptor binding.
Industrial Applications: It is used as an intermediate in the synthesis of more complex molecules for pharmaceuticals and agrochemicals
Mechanism of Action
The mechanism of action of 2-chloro-N-(oxan-4-yl)-6H,7H-thieno[3,2-d]pyrimidin-4-amine involves its interaction with specific molecular targets:
Molecular Targets: The compound targets enzymes such as kinases, which play a crucial role in cell signaling pathways.
Pathways Involved: By inhibiting these enzymes, the compound can modulate various cellular processes, including cell proliferation, apoptosis, and differentiation
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: Another heterocyclic compound with similar biological activities.
Pyrrolo[2,3-d]pyrimidine: Known for its kinase inhibitory properties.
Pyrido[2,3-d]pyrimidine: Exhibits a wide range of biological activities, including antiproliferative and antimicrobial effects .
Uniqueness
2-chloro-N-(oxan-4-yl)-6H,7H-thieno[3,2-d]pyrimidin-4-amine is unique due to its specific structural features that allow for selective binding to certain molecular targets, making it a valuable scaffold for drug development .
Properties
Molecular Formula |
C11H14ClN3OS |
|---|---|
Molecular Weight |
271.77 g/mol |
IUPAC Name |
2-chloro-N-(oxan-4-yl)-6,7-dihydrothieno[3,2-d]pyrimidin-4-amine |
InChI |
InChI=1S/C11H14ClN3OS/c12-11-14-8-3-6-17-9(8)10(15-11)13-7-1-4-16-5-2-7/h7H,1-6H2,(H,13,14,15) |
InChI Key |
TYFIZDHEINKINO-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCC1NC2=NC(=NC3=C2SCC3)Cl |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details






Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
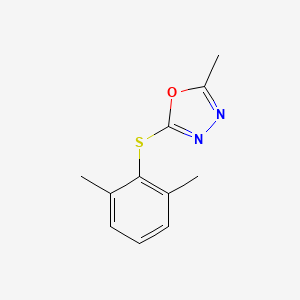
![1-{[(3S,5S)-5-methyl-1-oxaspiro[2.5]octan-5-yl]methyl}-1H-1,3-benzodiazole-6-carbonitrile](/img/structure/B8307255.png)



